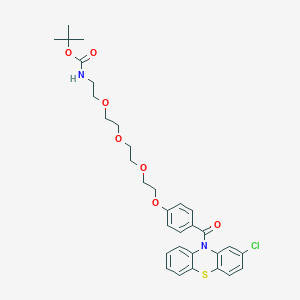
tert-Butyl (2-(2-(2-(2-(4-(2-chloro-10H-phenothiazine-10-carbonyl)phenoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(2-(2-(2-(4-(2-chloro-10H-phenothiazine-10-carbonyl)phenoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate: is a complex organic compound that features a phenothiazine core, which is a tricyclic structure with sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(2-(2-(2-(4-(2-chloro-10H-phenothiazine-10-carbonyl)phenoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate typically involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of 2-chloroaniline with sulfur.
Introduction of the Carbonyl Group: The carbonyl group is introduced via acylation reactions.
Ether Linkages: The ethoxy groups are added through etherification reactions.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl carbamate under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenothiazine core can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chloro group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for more complex molecules in organic synthesis.
Biology:
- Potential applications in the study of enzyme inhibition and protein interactions.
Medicine:
- Investigated for its potential use in pharmaceuticals, particularly in the development of antipsychotic and anti-inflammatory drugs.
Industry:
- Used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-(2-(2-(4-(2-chloro-10H-phenothiazine-10-carbonyl)phenoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenothiazine core. This interaction can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: Used as an antihistamine and antiemetic.
Uniqueness:
- The presence of multiple ethoxy groups and a carbamate moiety makes tert-Butyl (2-(2-(2-(2-(4-(2-chloro-10H-phenothiazine-10-carbonyl)phenoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate unique in its class. These functional groups can enhance its solubility and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C32H37ClN2O7S |
|---|---|
Molecular Weight |
629.2 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[4-(2-chlorophenothiazine-10-carbonyl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C32H37ClN2O7S/c1-32(2,3)42-31(37)34-14-15-38-16-17-39-18-19-40-20-21-41-25-11-8-23(9-12-25)30(36)35-26-6-4-5-7-28(26)43-29-13-10-24(33)22-27(29)35/h4-13,22H,14-21H2,1-3H3,(H,34,37) |
InChI Key |
KIYOVZNZLCKVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



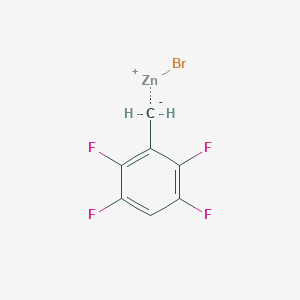
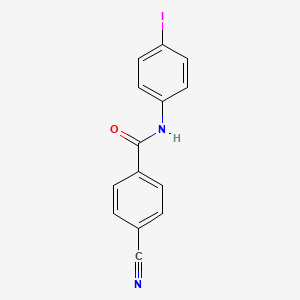

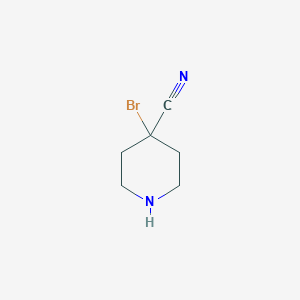
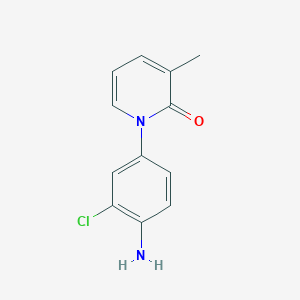

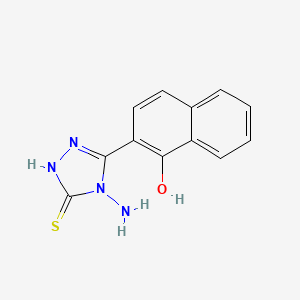
![8-Bromo-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B14901929.png)
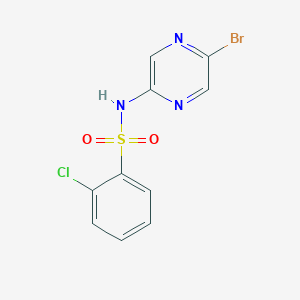
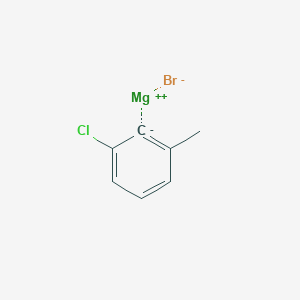
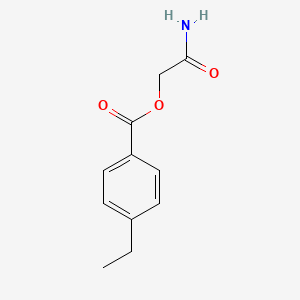
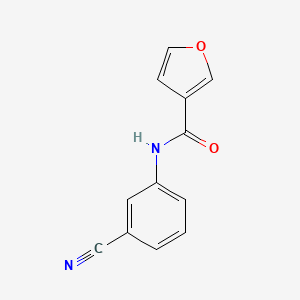
![2-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14901962.png)
